![molecular formula C6H9FO B2922739 (3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane CAS No. 2287236-59-1](/img/structure/B2922739.png)
(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane” belongs to a class of organic compounds known as spiro compounds. Spiro compounds are characterized by their unique structure, where two or more rings are connected by a single atom .
Synthesis Analysis
While specific synthesis methods for “(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane” were not found, similar compounds such as bicyclo [2.2.1]heptane-1-carboxylates have been synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Molecular Structure Analysis
The molecular structure of “(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane” likely involves a spiro configuration, which is a type of chemical compound, named from the Latin ‘spiro’ meaning ‘to breathe’, where two or more rings are connected by one atom .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Novel quinolines incorporating the spiroheptane motif have shown potent antibacterial activity against a range of respiratory pathogens, including gram-positive, gram-negative, and atypical strains, as well as multidrug-resistant and quinolone-resistant bacteria. These compounds have been evaluated for the treatment of respiratory tract infections, with promising in vitro and in vivo activity, highlighting their potential as therapeutic agents in combating bacterial infections (Odagiri et al., 2013).
Pharmacokinetics and Tolerance
The pharmacokinetics and tolerance of fluoroquinolones with the azaspiro[2.4]heptane structure have been studied in healthy volunteers, demonstrating good tolerance and favorable pharmacokinetic profiles. This research indicates the potential for these compounds in clinical settings, offering insights into their absorption, distribution, metabolism, and excretion (Nakashima et al., 1995).
Stereochemical Structure-Activity Relationships
The synthesis and evaluation of chiral quinolones featuring the azaspiro[2.4]heptane motif have revealed important stereochemical structure-activity relationships, with specific stereoisomers showing enhanced antibacterial potency. This work contributes to the understanding of how molecular configuration affects biological activity, guiding the design of more effective antibacterial agents (Kimura et al., 1994).
Chemical Synthesis and Material Science
Research into the regioselective cycloaddition and palladium-catalyzed synthesis of oxaspiroheptanes has expanded the toolbox for creating spirocyclic compounds, which are valuable in material science and drug discovery for their unique structural features and properties. These studies have led to new methods for synthesizing complex spirocyclic architectures, offering potential applications in the development of novel materials and pharmaceuticals (Molchanov & Tran, 2013; Shintani, Ito, & Hayashi, 2012).
Eigenschaften
IUPAC Name |
(3R,4R)-4-fluoro-1-oxaspiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-5-2-1-3-6(5)4-8-6/h5H,1-4H2/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVBVTIEAXOYNE-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@]2(C1)CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

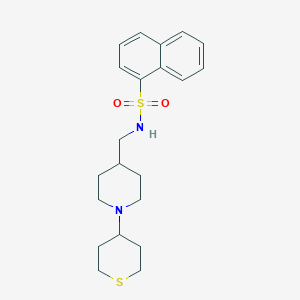
![1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2922659.png)

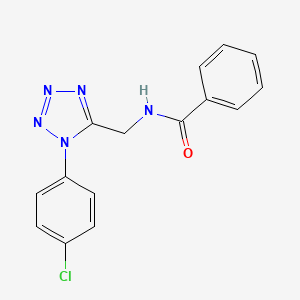
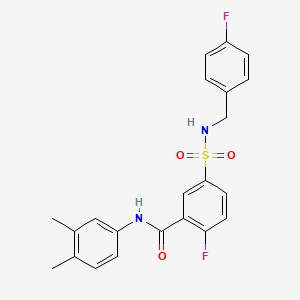
![3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2922665.png)
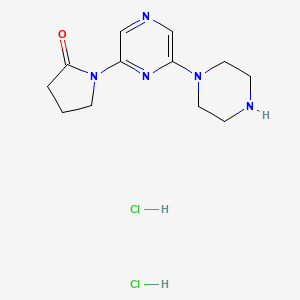
![Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate](/img/structure/B2922667.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2922669.png)
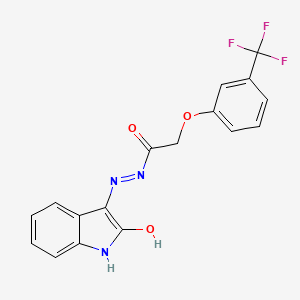
![3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922673.png)
![(4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2922676.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B2922678.png)